molecular formula C10H13N3 B15246831 2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile

2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile

Cat. No.: B15246831
M. Wt: 175.23 g/mol
InChI Key: FETVMZZIWBMLEG-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile is a specialized organic compound with the molecular formula C10H13N3. This compound is notable for its pyrimidine ring structure, which is substituted with isopropyl and methyl groups, as well as an acetonitrile group. It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile typically involves the reaction of 2-isopropyl-6-methylpyrimidine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to substitute the nitrile group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The pyrimidine ring structure allows the compound to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. These interactions can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Diazinon: An organophosphorus insecticide with a similar pyrimidine structure.

    Malathion: Another organophosphorus compound used as an insecticide.

    Chlorothalonil: A fungicide with a different chemical structure but similar applications in agriculture.

Uniqueness

2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the nitrile group. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C10H13N3/c1-7(2)10-12-8(3)6-9(13-10)4-5-11/h6-7H,4H2,1-3H3

InChI Key

FETVMZZIWBMLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)CC#N

Origin of Product

United States

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